molecular formula C10H20FNO2 B2614120 N-Boc-1-fluoro-3-methyl-2-butylamine CAS No. 942275-75-4

N-Boc-1-fluoro-3-methyl-2-butylamine

Cat. No. B2614120
CAS RN: 942275-75-4
M. Wt: 205.273
InChI Key: NYIZQMGKPXMKPN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-fluoro-3-methyl-2-butylamine, also known as tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate, is a research chemical with the molecular formula C10H20FNO2 and a molecular weight of 205.27 . It is used as a building block in various chemical reactions .


Synthesis Analysis

The formation of Boc-protected amines, such as N-Boc-1-fluoro-3-methyl-2-butylamine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of N-Boc-1-fluoro-3-methyl-2-butylamine includes a fluorine atom attached to a carbon atom, which is part of a butyl chain. This chain is attached to a carbamate group, which includes a nitrogen atom bonded to a carbonyl group and an oxygen atom bonded to a tert-butyl group .


Chemical Reactions Analysis

The Boc group in N-Boc-1-fluoro-3-methyl-2-butylamine is stable towards most nucleophiles and bases . Therefore, it can be used in an orthogonal protection strategy using a base-labile protection group such as Fmoc . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

N-Boc-1-fluoro-3-methyl-2-butylamine has a molecular weight of 205.27 and a molecular formula of C10H20FNO2 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Protodeboronation

Protodeboronation involves the removal of a boron group from a boronic ester. Here’s how N-Boc-1-fluoro-3-methyl-2-butylamine contributes:

Mannich-Type Reactions

N-Boc-1-fluoro-3-methyl-2-butylamine plays a role in Mannich-type reactions:

Safety and Hazards

While specific safety and hazard information for N-Boc-1-fluoro-3-methyl-2-butylamine was not found in the search results, general safety measures for handling similar chemicals include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name

tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZQMGKPXMKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CF)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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